molecular formula C7H6BrNO3 B12981780 Methyl 5-bromo-4-hydroxypicolinate

Methyl 5-bromo-4-hydroxypicolinate

Cat. No.: B12981780
M. Wt: 232.03 g/mol
InChI Key: YVLDJVMHWWHCLK-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-hydroxypicolinate is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of picolinic acid, featuring a bromine atom at the 5-position and a hydroxyl group at the 4-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-4-hydroxypicolinate can be synthesized through several methods. One common approach involves the bromination of methyl 4-hydroxypicolinate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-hydroxypicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-bromo-4-hydroxypicolinate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Biological Studies: Used in studies to understand the biological activity of brominated pyridine derivatives.

    Industrial Applications: Employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-bromo-4-hydroxypicolinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-3-methoxypicolinate
  • Methyl 5-bromo-3-hydroxypicolinate
  • Methyl 5-bromo-2-methoxynicotinate

Uniqueness

Methyl 5-bromo-4-hydroxypicolinate is unique due to the specific positioning of the bromine and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its specific substitution pattern can influence its biological activity and suitability for various applications .

Properties

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

methyl 5-bromo-4-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C7H6BrNO3/c1-12-7(11)5-2-6(10)4(8)3-9-5/h2-3H,1H3,(H,9,10)

InChI Key

YVLDJVMHWWHCLK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)C(=CN1)Br

Origin of Product

United States

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